PND-1186 was developed by Poniard Pharmaceuticals and is also known by other names, including SR-2156 and VS-4718. Its chemical structure features a 2,4-diamino-pyridine ring, which is central to its mechanism of action as a FAK inhibitor. The compound has an impressive inhibitory potency with an IC50 value of approximately 1.5 nM against recombinant focal adhesion kinase and 100 nM in breast carcinoma cells .
The synthesis of PND-1186 involves several steps that typically include the formation of the 2,4-diamino-pyridine structure through condensation reactions followed by purification processes. While specific synthetic routes are proprietary, it is known that the synthesis can be optimized using techniques such as:
These methods ensure high yields and purity necessary for biological evaluations.
PND-1186's molecular structure can be characterized as follows:
The spatial arrangement of atoms allows PND-1186 to effectively bind to the ATP-binding site of focal adhesion kinase, inhibiting its activity. The presence of amino groups enhances its solubility and interaction potential with the target enzyme .
PND-1186 primarily participates in biochemical reactions involving the inhibition of focal adhesion kinase. Key reactions include:
These reactions are crucial for understanding how PND-1186 can alter tumor cell behavior.
The mechanism of action for PND-1186 involves its binding to the ATP-binding site of focal adhesion kinase, leading to:
This multifaceted mechanism underlines its potential as an anti-cancer therapeutic agent.
Key physical and chemical properties of PND-1186 include:
These properties are essential for its application in biological assays and potential clinical settings .
PND-1186 has several promising applications in scientific research and potential clinical use:
Focal Adhesion Kinase (FAK), encoded by the PTK2 gene, is a non-receptor tyrosine kinase that serves as a critical signaling hub integrating inputs from integrins, growth factor receptors, and cytokine receptors. Its overexpression and hyperactivation are hallmarks of numerous advanced solid tumors, including breast, ovarian, lung, and pancreatic carcinomas, where it correlates strongly with poor prognosis, metastatic dissemination, and therapeutic resistance [1] [5] [8]. FAK resides at chromosome 8q24.3, a region frequently amplified in human cancers, contributing to its elevated expression. Furthermore, transcriptional activation by factors like NF-κB and Nanog, coupled with repression by p53, establishes FAK as a key node in oncogenic signaling networks [1] [5]. Its central role in modulating the tumor microenvironment (TME), particularly in fostering immunosuppression and angiogenesis, further underscores its attractiveness as a target [1] [4].
FAK promotes cancer progression through kinase-dependent catalytic activity and kinase-independent scaffolding functions, regulating diverse cellular processes:
The pervasive involvement of FAK across multiple hallmarks of cancer provides a compelling rationale for its inhibition. Targeting FAK aims to simultaneously disrupt:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7